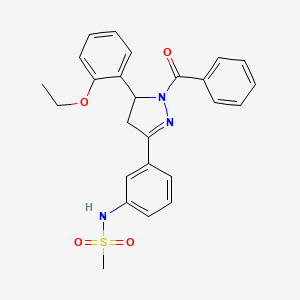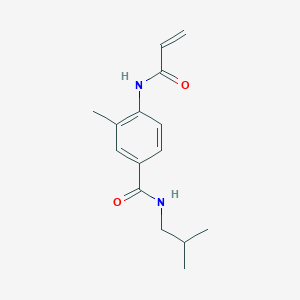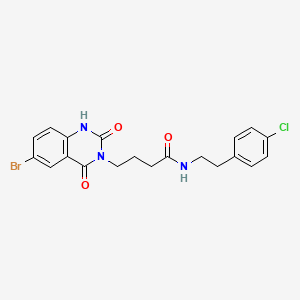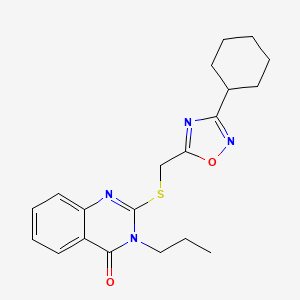![molecular formula C15H14Cl2OS2 B2385388 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol CAS No. 400081-05-2](/img/structure/B2385388.png)
1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol is a chemical compound with the molecular formula C15H14Cl2OS2 and a molecular weight of 345.30 g/mol This compound is characterized by the presence of two 3-chlorophenyl groups attached to a propanol backbone via sulfanyl linkages
准备方法
Synthetic Routes and Reaction Conditions:
1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol can be synthesized through a multi-step process involving the reaction of 3-chlorothiophenol with epichlorohydrin, followed by the addition of a base to facilitate the formation of the desired product . The reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure high yield and purity.
Industrial Production Methods:
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and advanced purification techniques may also be employed to enhance the overall process .
化学反应分析
Types of Reactions:
1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with substituted functional groups.
科学研究应用
1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl groups can form covalent bonds with thiol-containing enzymes or proteins, potentially inhibiting their activity. This interaction can disrupt various cellular processes, leading to the compound’s observed biological effects.
相似化合物的比较
- 1,3-Bis[(2-chlorophenyl)sulfanyl]propan-2-ol
- 1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol
- 2-[(3,5-Dichlorophenyl)thio]ethanol
Comparison:
1,3-Bis[(3-chlorophenyl)sulfanyl]propan-2-ol is unique due to the specific positioning of the chlorophenyl groups, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for further research.
属性
IUPAC Name |
1,3-bis[(3-chlorophenyl)sulfanyl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2OS2/c16-11-3-1-5-14(7-11)19-9-13(18)10-20-15-6-2-4-12(17)8-15/h1-8,13,18H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOZHESVHJNDJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SCC(CSC2=CC(=CC=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-benzofuran-2-carboxamide](/img/structure/B2385306.png)


![N-(1-cyanocyclohexyl)-2-{[(2S)-1-hydroxy-3-methylbutan-2-yl]amino}acetamide](/img/structure/B2385309.png)
![Methyl 3-(2-methylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2385311.png)



![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2,4-dichlorobenzamide](/img/structure/B2385316.png)

![2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/new.no-structure.jpg)
![2-[2-(2-methoxyethoxy)ethyl]-1H-imidazole-4-carboxylic acid hydrochloride](/img/structure/B2385322.png)

![(E)-N-[cyano-(2,3-dichlorophenyl)methyl]-3-pyridin-4-ylprop-2-enamide](/img/structure/B2385328.png)
